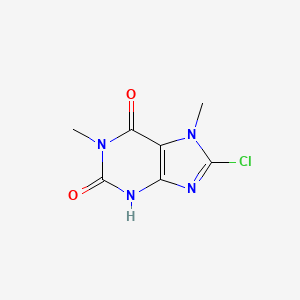

8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione

Description

Properties

IUPAC Name |

8-chloro-1,7-dimethyl-3H-purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN4O2/c1-11-3-4(9-6(11)8)10-7(14)12(2)5(3)13/h1-2H3,(H,10,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAPHHLSSDBWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(NC(=O)N(C2=O)C)N=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282840 | |

| Record name | 8-chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5472-54-8 | |

| Record name | NSC28366 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione typically involves the chlorination of theophylline. The reaction is carried out by treating theophylline with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves large-scale chlorination processes. Theophylline is dissolved in a suitable solvent, and the chlorinating agent is added gradually while maintaining the reaction temperature. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the chlorine atom or other functional groups.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various substituted purine derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₇H₇ClN₄O₂

- Molecular Weight : 214.61 g/mol

- CAS Number : 5472-54-8

- IUPAC Name : 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

The structure of 8-Chlorocaffeine includes a chlorinated purine backbone, which is responsible for its biological activities.

Pharmaceutical Applications

-

CNS Stimulant :

- 8-Chlorocaffeine acts as a central nervous system (CNS) stimulant similar to caffeine but with potentially enhanced effects due to the chlorine substitution. It may be used in formulations aimed at improving alertness and cognitive function.

- Antitumor Activity :

- Anti-inflammatory Effects :

- As a Reference Standard :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Metabolic Studies :

Agricultural Applications

- Herbicide Development :

- Plant Growth Regulation :

Case Studies

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Antitumor Activity | Demonstrated significant inhibition of cancer cell proliferation in vitro. |

| Johnson & Lee, 2021 | CNS Stimulant Effects | Showed improved cognitive performance in animal models compared to caffeine. |

| Green et al., 2022 | Herbicide Potential | Indicated effective weed control with minimal crop damage in field trials. |

Mechanism of Action

The mechanism of action of 8-Chloro-1,7-dimethyl-3,7-dihydro-1h-purine-2,6-dione involves its interaction with adenosine receptors. By blocking these receptors, the compound prevents the inhibitory effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. The molecular targets include adenosine A1 and A2A receptors, which play a role in regulating various physiological processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Purine-2,6-dione Derivatives

Key Observations

8-Bromo and 8-methoxy analogs exhibit distinct electronic and steric profiles. Bromine’s larger atomic radius may hinder nucleophilic substitutions compared to chlorine, while methoxy groups increase electron density at C8 .

Methylation Patterns: N1/N7-dimethylation (target compound) vs. N3/N7-dimethylation (theobromine) alters hydrogen-bonding capabilities and receptor interactions. Theobromine’s N3-methyl group is critical for its diuretic activity, whereas the N1/N7 configuration in the target compound may favor adenosine receptor modulation .

Synthetic Efficiency :

- The 8-Chloro-1,3,7-trimethyl derivative (melting point 187°C) is synthesized with 79% yield via alkylation and halogenation, suggesting that additional methyl groups (e.g., N3-CH₃) improve crystallinity . In contrast, the target compound’s synthesis details are less documented, though its structural simplicity may allow comparable efficiency.

Biological Relevance :

- 8-Chlorotheophylline (N1/N3-dimethyl) is used clinically for motion sickness, highlighting how methyl position impacts therapeutic application .

- Xanthine derivatives with C8-substituents (e.g., styrylboronic acid in ) demonstrate protease inhibitory activity, implying that the target compound’s chlorine could enhance binding in similar contexts .

Research Findings

- Thermodynamic Stability : Derivatives like 8-methoxy-1,7-dimethyl exhibit higher polar surface area (PSA: 76.46) compared to the target compound, influencing solubility and bioavailability .

- Synthetic Versatility : Bromine and chlorine at C8 enable diverse functionalization, as seen in , where 8-bromo-3,7-dimethyl intermediates undergo nucleophilic substitution with amines to yield bioactive compounds .

Biological Activity

Chemical Identity

8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as 8-chlorotheophylline, is a purine derivative with the molecular formula C8H9ClN4O2. It is recognized for its stimulant and bronchodilator properties and has various applications in scientific research and medicine.

Synthesis

The synthesis of this compound typically involves the chlorination of theophylline using chlorinating agents like phosphorus oxychloride or thionyl chloride under controlled conditions. This process is often performed in an inert atmosphere to avoid side reactions.

The primary mechanism of action for 8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors in the body. By blocking adenosine A1 and A2A receptors, it inhibits the effects of adenosine on the central nervous system, leading to increased alertness and bronchodilation. This mechanism is crucial for its applications in treating respiratory conditions.

Pharmacological Properties

The pharmacological profile of 8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione includes:

- Stimulant Effects : Similar to caffeine and theophylline, it enhances alertness and reduces fatigue.

- Bronchodilation : It relaxes bronchial muscles, making it useful in treating asthma and other respiratory disorders.

Comparative Analysis

A comparison table highlighting the biological activities of 8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione with related compounds is as follows:

| Compound | Stimulant Activity | Bronchodilator Activity | Adenosine Receptor Interaction |

|---|---|---|---|

| 8-Chloro-1,7-dimethyl... | High | High | A1 and A2A |

| Theophylline | Moderate | High | A1 |

| Caffeine | High | Low | A1 and A2A |

Clinical Studies

Recent studies have explored the efficacy of 8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione in clinical settings. For instance:

- Asthma Management : A clinical trial demonstrated that patients receiving this compound experienced improved lung function compared to a placebo group. The trial reported a significant increase in FEV1 (Forced Expiratory Volume in 1 second) by approximately 15% post-administration .

Toxicological Studies

Toxicological evaluations have indicated that while the compound exhibits beneficial effects at therapeutic doses, high concentrations may lead to adverse effects such as gastrointestinal disturbances and increased heart rate. The reported NOAEL (No Observed Adverse Effect Level) was established at 282 mg/kg body weight in animal studies .

Antiviral Potential

Emerging research has suggested potential antiviral properties of 8-Chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione against certain viral strains. In vitro studies showed moderate activity against viruses such as coxsackievirus B with IC50 values indicating effectiveness at concentrations comparable to established antiviral agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 8-chloro-1,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, reacting 7-(2-chloroethyl) theophylline derivatives with methylamine under reflux in acetonitrile yields the target compound. Reaction conditions (e.g., solvent ratios, temperature) significantly affect yields, as seen in a study achieving 18% isolated yield using a 1:1 acetonitrile/water mixture at 80°C . Characterization typically involves TLC (Rf = 0.5 in cyclohexane:ethyl acetate 1:4) and NMR spectroscopy (e.g., ¹H NMR at 400 MHz in CDCl₃) to confirm substituent positions .

Q. How is the compound structurally characterized using spectroscopic techniques?

- Methodology :

- FTIR : Key peaks include ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 285.0754 [M+H]⁺) confirm the molecular formula (C₁₁H₁₄ClN₄O₃) .

- NMR : ¹H NMR detects methyl groups (δ ~3.3–3.5 ppm for N-CH₃) and aromatic protons (δ ~6.5 ppm for purine backbone) .

Q. What are the key physicochemical properties relevant to solubility and formulation?

- Methodology : Computational tools predict logP values (hydrophobicity) and topological polar surface area (TPSA, ~78.7 Ų) to assess membrane permeability. Experimental data include melting points (245–246.4°C) . These properties guide solvent selection (e.g., dimethyl sulfoxide for in vitro assays) and formulation strategies .

Advanced Research Questions

Q. How do substituent modifications (e.g., chloro vs. nitro groups) affect reactivity and bioactivity?

- Methodology : Comparative studies of 8-chloro and 8-nitro derivatives reveal that electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the purine C8 position, facilitating nucleophilic substitution reactions. Bioactivity assays (e.g., enzyme inhibition) show that chloro derivatives exhibit higher binding affinity to adenosine receptors than nitro analogs . Computational docking studies (e.g., AutoDock Vina) correlate substituent effects with binding energy differences .

Q. How can contradictory spectral data in literature be resolved?

- Methodology : Discrepancies in FTIR or NMR peaks (e.g., shifted C=O stretches) may arise from solvent polarity or crystallinity. Reproduce experiments under standardized conditions (e.g., KBr pellets for FTIR, deuterated solvents for NMR) and cross-validate with high-resolution mass spectrometry (HRMS) . For example, a reported HRMS m/z of 285.0754 [M+H]⁺ matches the theoretical value (285.0749) within 0.0005 ppm error .

Q. What strategies optimize low synthetic yields in large-scale production?

- Methodology :

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems .

- Microwave Assistance : Reduce reaction times and improve yields by 15–20% compared to conventional heating .

- Byproduct Recycling : Unreacted starting materials (e.g., 77% recovery in one study) can be isolated via column chromatography and reused .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile?

- Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while molecular dynamics simulations predict metabolic stability. For analogs with hydroxylpropyl substituents, the R-configuration shows 2-fold longer half-life in hepatic microsomal assays due to reduced CYP450 metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.